Alpha-D-glucose monohydrate (CAS 14431-43-7) is the naturally occurring, thermodynamically stable crystalline hydrate form of D-glucose at moderate temperatures. Characterized by an exact 1:1 molar ratio of glucose to water (molecular weight 198.17 g/mol), it crystallizes in the orthorhombic P212121 space group. In industrial and laboratory procurement, this specific monohydrate form is selected over anhydrous variants due to its predictable moisture sorption profile, precise anomeric purity (>99.5% alpha-form), and highly reproducible dissolution kinetics. It serves as a foundational excipient, a critical carbon source in bioprocessing, and a primary standard in analytical biochemistry [1].
Substituting alpha-D-glucose monohydrate with anhydrous D-glucose or crude glucose syrups introduces severe process instabilities. Anhydrous D-glucose is highly hygroscopic under ambient conditions; it spontaneously absorbs atmospheric moisture at relative humidities above 68%, leading to unpredictable caking, altered powder flow properties, and inaccurate mass dosing during bulk formulation. Furthermore, in aqueous processing such as wet granulation, the anhydrous form undergoes an uncontrolled exothermic hydration phase transition, which disrupts paste rheology and drying kinetics. Crude syrups, meanwhile, lack anomeric purity—containing an equilibrium mixture of alpha and beta anomers—which invalidates initial-rate kinetic assays and stereospecific enzymatic calibrations[1].
Alpha-D-glucose monohydrate is the thermodynamically stable polymorph at ambient temperatures and moderate-to-high humidity. Moisture sorption isotherms demonstrate that the monohydrate form remains phase-stable without deliquescence down to 11% relative humidity (RH) at 25°C. In contrast, anhydrous alpha-D-glucose is metastable under ambient conditions and spontaneously converts to the hydrate at 68% RH, leading to severe caking and agglomeration. This makes the monohydrate significantly more reliable for bulk storage and precise mass-weighing [1].
| Evidence Dimension | Critical relative humidity for hydration/caking at 25°C |
| Target Compound Data | Stable down to 11% RH (no caking at ambient humidity) |
| Comparator Or Baseline | Anhydrous D-glucose (hydrates and cakes at >68% RH) |
| Quantified Difference | >50% wider stable humidity window |
| Conditions | 25°C, dynamic vapor sorption (DVS) analysis |
Prevents bulk caking during storage and ensures accurate dosing in industrial scale-up and formulation.
During pharmaceutical wet granulation, the choice of excipient phase is critical to prevent uncontrolled in situ transitions. Alpha-D-glucose monohydrate is the thermodynamically stable crystalline form in aqueous solutions below 50°C. When used as a binder or diluent in wet granulation, it maintains its phase integrity, ensuring consistent paste rheology and predictable drying times. Conversely, anhydrous D-glucose undergoes rapid hydration when exposed to aqueous granulating fluids, altering the local water activity and causing variable granule hardening and friability [1].
| Evidence Dimension | Phase stability in aqueous suspension (<50°C) |
| Target Compound Data | 100% phase retention (remains monohydrate) |
| Comparator Or Baseline | Anhydrous D-glucose (undergoes uncontrolled hydration to monohydrate) |
| Quantified Difference | Complete elimination of in-process phase transition |
| Conditions | Aqueous wet granulation, T < 50°C |
Guarantees reproducible rheology, drying kinetics, and final tablet friability in solid-dose manufacturing.
The presence of the structural water molecule fundamentally alters the thermal behavior of alpha-D-glucose monohydrate compared to its anhydrous counterpart. The monohydrate exhibits a distinct melting and liquefaction point at approximately 86°C, where it effectively dissolves in its own water of crystallization. Anhydrous alpha-D-glucose, lacking this water, requires a significantly higher temperature of 146°C to melt. This lower thermal transition temperature allows the monohydrate to be utilized in low-temperature melt granulation or extrusion processes without risking the caramelization or thermal degradation that occurs at higher temperatures[1].
| Evidence Dimension | Melting / liquefaction temperature |
| Target Compound Data | ~86°C |
| Comparator Or Baseline | Anhydrous alpha-D-glucose (146°C) |
| Quantified Difference | 60°C lower thermal transition point |
| Conditions | Differential scanning calorimetry (DSC), ambient pressure |
Enables low-temperature melt processing, protecting heat-sensitive active pharmaceutical ingredients (APIs) from thermal degradation.
For precise biochemical assays, the initial stereochemistry of the substrate is paramount. Alpha-D-glucose monohydrate crystallizes exclusively as the alpha-anomer (>99.5% purity). When freshly dissolved, it provides a strictly alpha-D-glucose solution before mutarotation establishes equilibrium. Crude glucose syrups or amorphous melts contain an equilibrium mixture of approximately 36% alpha and 64% beta anomers. Because enzymes like hexokinase or glucose oxidase exhibit stereospecific initial binding kinetics, using the pure monohydrate is mandatory for accurate standard curve calibration and initial-rate kinetic studies [1].
| Evidence Dimension | Initial alpha-anomer content upon dissolution |
| Target Compound Data | >99.5% alpha-anomer |
| Comparator Or Baseline | Crude glucose syrup / equilibrium solution (~36% alpha-anomer) |
| Quantified Difference | ~63.5% higher initial alpha-anomer concentration |
| Conditions | Freshly prepared aqueous solution at 20°C |
Ensures exact stereospecific substrate concentrations for standardizing enzymatic assays and biochemical sensors.
Because alpha-D-glucose monohydrate retains its phase stability in aqueous environments below 50°C, it is a highly reliable diluent and binder for wet granulation. It prevents the uncontrolled in-process hydration and variable friability associated with anhydrous glucose, ensuring consistent tablet hardness and predictable drying times [1].
The compound's low liquefaction temperature (~86°C) makes it a highly suitable carbohydrate matrix for low-temperature melt extrusion. It allows for the processing of heat-sensitive APIs or volatile flavor compounds that would degrade at the 146°C melting point required for anhydrous D-glucose [2].
Due to its >99.5% initial alpha-anomer purity upon dissolution, the monohydrate serves as a strict standard for calibrating stereospecific enzymatic assays (e.g., glucose oxidase biosensors). It provides precise initial-rate kinetics that cannot be achieved with pre-equilibrated crude syrups [3].
The precise, stable hydration state of the monohydrate ensures highly accurate mass-to-osmolarity calculations. Its resistance to ambient moisture sorption guarantees that bulk weighing during the large-scale formulation of critical rehydration and parenteral nutrition fluids remains exact and reproducible [4].